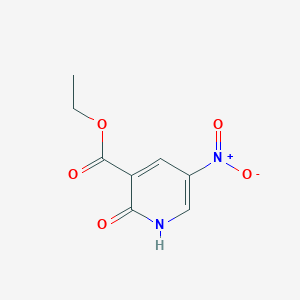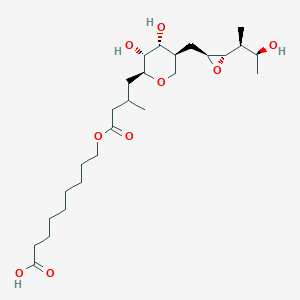
二氢莫匹罗星
描述
Dihydro Mupirocin is an antibacterial ointment used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Synthesis Analysis
Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide . The total synthesis of mupirocin H is accomplished starting from d-glucose .
Molecular Structure Analysis
Dihydro Mupirocin has a molecular formula of C26H46O9 . The structure of mupirocin comprises a monic acid (a heptaketide) containing a pyran ring, attached to 9-hydroxynonanoic acid (9-HN) via an ester linkage .
Chemical Reactions Analysis
A Rieske oxygenase/epoxide hydrolase-catalysed reaction cascade creates oxygen heterocycles in mupirocin biosynthesis . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .
Physical And Chemical Properties Analysis
Dihydro Mupirocin has a molecular weight of 502.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The topological polar surface area is 146 Ų .
科学研究应用
抗生素耐药性和耐药机制
莫匹罗星因其靶向耐甲氧西林金黄色葡萄球菌 (MRSA) 和表皮葡萄球菌的能力而闻名,在鼻腔和皮肤感染的去菌中至关重要。研究突出了其在控制皮肤和鼻腔中的 MRSA 方面的有效性。然而,通过异亮氨酰-tRNA 合成酶中的突变或获得 mupA 基因,对莫匹罗星产生耐药性对其疗效构成挑战。研究已经确定了低水平和高水平的耐药机制,对去菌策略产生了重大影响,并促使需要仔细应用和监测以避免耐药性发展 (Hetem & Bonten, 2013)。
生物合成和遗传调控
莫匹罗星的生物合成由荧光假单胞菌产生,涉及包括多酮合酶和修饰酶在内的复杂途径。了解这些途径可以深入了解抗生素的产生和开发新型抗生素的潜力。已经确定了 mupR 和 mupI 等调控基因,它们在控制莫匹罗星的产生中发挥作用,这对于局部治疗和葡萄球菌感染管理至关重要 (Thomas 等,2010)。
耐药性患病率和影响
已经研究了不同地区莫匹罗星耐药性的患病率,表明葡萄球菌属分离株中的耐药率有所上升。这种耐药性与莫匹罗星的过度使用有关,突出了战略性使用和耐药性监测的必要性。研究强调了耐药性对莫匹罗星在感染控制中的有效性的影响,以及了解耐药机制以开发有效的对策的重要性 (O'Shea 等,2009)。
新型制剂和应用
探索纳米乳液等新制剂是提高莫匹罗星递送和有效性的重要一步。此类进步不仅提高了抗生素的生物利用度,而且还为更有效地治疗表皮皮肤感染提供了有希望的替代方案。药物递送系统中的这一创新标志着局部抗生素应用中的关键发展,有可能克服与耐药性和失活相关的限制 (Alhasso 等,2023)。
作用机制
Target of Action
Dihydro Mupirocin, also known as Mupirocin, primarily targets bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .
Mode of Action
Mupirocin exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby preventing the synthesis of isoleucyl-tRNA and ultimately inhibiting bacterial protein and RNA synthesis .
Biochemical Pathways
The inhibition of isoleucyl-tRNA synthetase by Mupirocin disrupts the normal biochemical pathways of protein synthesis in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to bacterial death . Resistance to Mupirocin can occur due to the presence of a plasmid-encoded second isoleucyl-tRNA synthetase, which is more eukaryotic-like and provides resistance to cells .
Pharmacokinetics
It is applied 2 or 3 times daily and has shown excellent efficacy in both primary and secondary superficial skin infections . The drug is well-tolerated as there is negligible systemic absorption through intact skin .
Result of Action
The result of Mupirocin’s action is the inhibition of bacterial growth and the eradication of bacterial pathogens involved in skin infections . It has been particularly effective in treating impetigo caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
The efficacy and stability of Mupirocin can be influenced by various environmental factors. For instance, the development of bacterial resistance to Mupirocin has been observed due to its wide use without prescription . Therefore, controlling its use and improving the drug are imperative for maintaining its efficacy . Additionally, the stability of Mupirocin can be affected by various conditions, as suggested by a stability-indicating RP-HPLC method developed for the determination of Mupirocin calcium in bulk drug and in pharmaceutical formulation .
安全和危害
未来方向
Recent advances in Mupirocin delivery strategies for the treatment of bacterial skin and soft tissue infection have been explored . Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria .
生化分析
Biochemical Properties
Dihydro Mupirocin plays a crucial role in biochemical reactions by inhibiting the enzyme isoleucyl-tRNA synthetase. This enzyme is essential for the synthesis of isoleucine-charged transfer RNA (tRNA), which is necessary for protein synthesis. By binding to the active site of isoleucyl-tRNA synthetase, Dihydro Mupirocin prevents the enzyme from catalyzing the attachment of isoleucine to its corresponding tRNA, thereby halting protein synthesis in bacteria . This interaction is highly specific and involves competitive inhibition due to the structural similarity between Dihydro Mupirocin and isoleucine.
Cellular Effects
Dihydro Mupirocin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of isoleucyl-tRNA synthetase by Dihydro Mupirocin results in the accumulation of uncharged tRNA, which triggers a stress response in bacteria and ultimately leads to cell death . Additionally, Dihydro Mupirocin has been shown to influence the expression of genes involved in antibiotic resistance, further enhancing its antibacterial efficacy.
Molecular Mechanism
The molecular mechanism of action of Dihydro Mupirocin involves its binding to the active site of isoleucyl-tRNA synthetase. This binding prevents the enzyme from catalyzing the attachment of isoleucine to tRNA, thereby inhibiting protein synthesis. The interaction between Dihydro Mupirocin and isoleucyl-tRNA synthetase is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the complex and prevent the enzyme from functioning . This inhibition leads to the accumulation of uncharged tRNA and the subsequent disruption of protein synthesis, ultimately resulting in bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dihydro Mupirocin have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds. Studies have shown that Dihydro Mupirocin maintains its antibacterial activity over extended periods, although prolonged exposure to certain environmental conditions may lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Dihydro Mupirocin demonstrating sustained antibacterial activity and minimal resistance development.
Dosage Effects in Animal Models
The effects of Dihydro Mupirocin vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, Dihydro Mupirocin can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, with certain dosages required to achieve optimal antibacterial activity while minimizing toxicity. Animal studies have also highlighted the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
Dihydro Mupirocin is involved in several metabolic pathways, primarily related to its role as an antibiotic. The compound interacts with enzymes and cofactors involved in protein synthesis, particularly isoleucyl-tRNA synthetase. By inhibiting this enzyme, Dihydro Mupirocin disrupts the normal metabolic flux and leads to the accumulation of uncharged tRNA . This disruption affects various metabolic processes, including amino acid synthesis and protein production, ultimately resulting in bacterial cell death.
Transport and Distribution
Within cells and tissues, Dihydro Mupirocin is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to target sites . The distribution of Dihydro Mupirocin within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins. These factors collectively determine the compound’s efficacy and bioavailability.
Subcellular Localization
Dihydro Mupirocin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with isoleucyl-tRNA synthetase and inhibits protein synthesis . Targeting signals and post-translational modifications may direct Dihydro Mupirocin to specific compartments or organelles, enhancing its antibacterial activity. The subcellular localization of Dihydro Mupirocin is essential for its ability to effectively inhibit bacterial growth and combat infections.
属性
IUPAC Name |
9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCNILVBRPJAH-OAOSLEDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332195 | |
| Record name | Dihydro Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246812-11-2 | |
| Record name | Dihydro Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
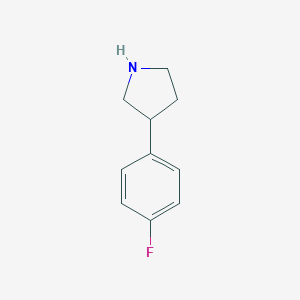
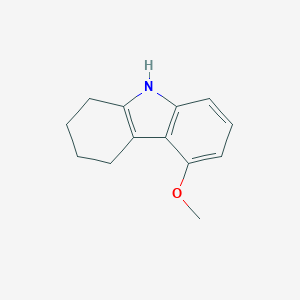
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
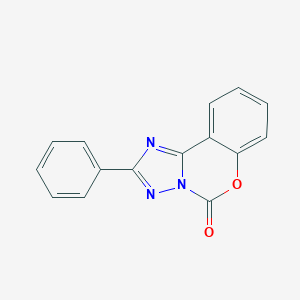

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
